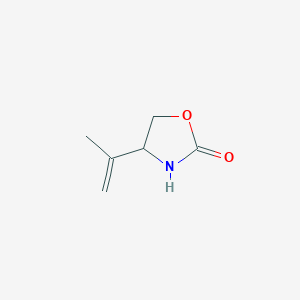

4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one

Beschreibung

4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one is a five-membered heterocyclic compound featuring an oxazolidinone core (1,3-oxazolidin-2-one) substituted at the 4-position with a prop-1-en-2-yl group (an allyl derivative). This compound belongs to the oxazolidinone family, known for diverse applications in medicinal chemistry, including antimicrobial and enzyme-inhibitory activities . The prop-1-en-2-yl substituent introduces steric and electronic effects that influence reactivity, solubility, and biological interactions.

Eigenschaften

CAS-Nummer |

917908-23-7 |

|---|---|

Molekularformel |

C6H9NO2 |

Molekulargewicht |

127.14 g/mol |

IUPAC-Name |

4-prop-1-en-2-yl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C6H9NO2/c1-4(2)5-3-9-6(8)7-5/h5H,1,3H2,2H3,(H,7,8) |

InChI-Schlüssel |

NEJRVHPMLUFECL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C)C1COC(=O)N1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. For instance, the reaction of 3-amino-2-propen-1-ol with phosgene or its derivatives can yield the desired oxazolidinone.

Industrial Production Methods

In an industrial setting, the production of 4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the cyclization process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

Substitution: The prop-1-en-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial properties.

Medicine: Investigated for its potential use as an antibiotic, particularly against resistant bacterial strains.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its potential antibiotic activity, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Alkenyl-Substituted Oxazolidinones

- 5-Methylene-4-((R)-4-(prop-1-en-2-yl)cyclohex-1-enyl)oxazolidin-2-one (III.44i)

- Structural Differences : The prop-1-en-2-yl group is attached to a cyclohexenyl moiety, adding rigidity and steric bulk compared to the simpler allyl substitution in the target compound.

- Applications : Such bicyclic derivatives are explored in catalysis and chiral auxiliaries due to their conformational constraints .

Alkynyl-Substituted Oxazolidinones

- 3-Prop-2-yn-1-yl-1,3-oxazolidin-2-one Structural Differences: The prop-2-ynyl (alkyne) substituent replaces the alkenyl group, introducing linear geometry and higher reactivity in click chemistry applications. Physicochemical Properties: Molecular weight = 125.125 g/mol (C₆H₇NO₂), with reduced polarity compared to alkenyl analogs .

Aromatic and Heteroaromatic Substituted Oxazolidinones

- (S)-4-(4-Hydroxybenzyl)-1,3-oxazolidin-2-one

- 4-(2-Iodophenyl)-1,3-oxazolidin-2-one Structural Differences: The iodophenyl group introduces a heavy atom, favoring applications in radiopharmaceuticals or Suzuki coupling reactions. Molecular Weight: 289.07 g/mol (C₉H₈INO₂), significantly higher than alkenyl/alkynyl analogs .

Pharmacologically Active Oxazolidinones

- Zolmitriptan N-Oxide

- Parsaclisib Structural Differences: A 4-substituted pyrazolopyrimidine group confers potent PI3Kδ inhibition, demonstrating oxazolidinones' versatility in oncology .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Reactivity and Functional Group Impact

| Substituent | Electronic Effect | Steric Effect | Key Reactivity |

|---|---|---|---|

| Prop-1-en-2-yl (allyl) | Mild electron-donating | Moderate | Diels-Alder reactions, radical additions |

| Prop-2-ynyl (alkyne) | Electron-withdrawing | Low | Click chemistry (azide-alkyne cycloaddition) |

| Hydroxybenzyl | Electron-donating | High | Hydrogen bonding, crystallization control |

| Iodophenyl | Electron-withdrawing | High | Cross-coupling reactions (e.g., Suzuki-Miyaura) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.